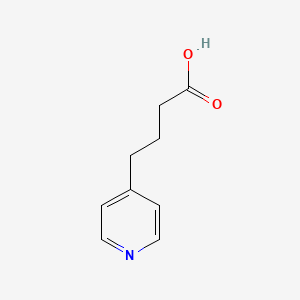

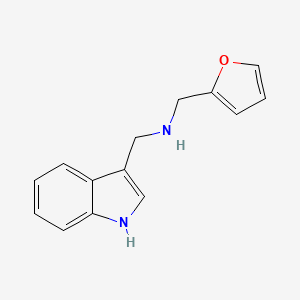

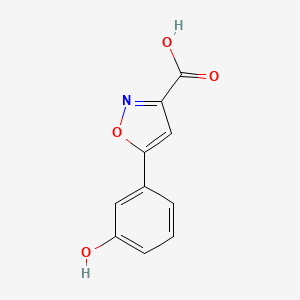

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde

説明

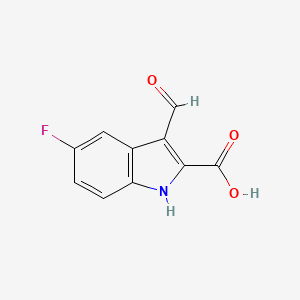

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (HICA) is an aromatic aldehyde compound that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in water and ethanol. HICA is a metabolite of the amino acid leucine, and is found in a variety of foods, including dairy products and some fruits and vegetables. HICA has a variety of biochemical and physiological effects, and is used in a number of laboratory experiments.

科学的研究の応用

Polymer Industry

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde: can be a precursor in the synthesis of 1,3-Propanediol (1,3-PDO) , which is a valuable monomer in the polymer industry . 1,3-PDO is used to produce polytrimethylene terephthalate (PTT), a polymer known for its durability and elasticity, commonly used in textiles and plastics.

Green Chemistry

The hydroxy-propyl side chain of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde could be leveraged in green chemistry applications. Its potential to be derived from renewable feedstocks makes it an attractive compound for developing sustainable chemical processes .

Bioproduction Systems

This compound could play a role in the optimization of bioproduction systems. Its structural components might be involved in metabolic pathways for producing bio-based chemicals, serving as a building block for more complex molecules .

Synthetic Biology

In synthetic biology, the compound could be used to study and engineer biosynthetic pathways. Its indole ring, in particular, could be a key moiety in the design of new biological routes for the production of industrially relevant chemicals .

特性

IUPAC Name |

1-(3-hydroxypropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVVKWWCJMWYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)